molecular formula C20H16F3N3O B6354556 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one CAS No. 1023537-97-4

6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one

Cat. No. B6354556
CAS RN: 1023537-97-4
M. Wt: 371.4 g/mol
InChI Key: UWPGPCPNHUOXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one, also known as TFPA, is a synthetic compound that belongs to the indazole class of heterocyclic compounds. It has been widely studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound has been used in the synthesis of a variety of organic molecules and has been found to exhibit a number of biochemical and physiological effects.

Scientific Research Applications

6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has found a number of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, such as amino acids and peptides, as well as in the synthesis of small organic molecules. It has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of polymers materials. Additionally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other substances. It is also believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been found to inhibit the enzyme dihydropyrimidine dehydrogenase, which is involved in the metabolism of pyrimidines.
Biochemical and Physiological Effects
6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been found to exhibit a number of biochemical and physiological effects. In vitro studies have found that 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has anti-inflammatory and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages and Limitations for Lab Experiments

6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one is a relatively reactive compound and can react with other compounds in the laboratory. Therefore, it is important to take precautions when using 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one. One potential direction is the use of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one in the synthesis of drugs and other organic molecules. Additionally, it could be used in the development of new imaging agents and fluorescent probes. Finally, 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one could be used in the development of new anti-cancer and anti-inflammatory drugs.

Synthesis Methods

6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one can be synthesized through a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Wittig reaction can be used to synthesize 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one from the reaction of 2-methyl-3-phenylindazol-4-one and trifluoromethylbenzaldehyde. Other methods for the synthesis of 6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one include the Horner-Wadsworth-Emmons reaction and the Ullmann reaction.

properties

IUPAC Name

6-phenyl-3-[3-(trifluoromethyl)anilino]-1,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)14-7-4-8-15(11-14)24-19-18-16(25-26-19)9-13(10-17(18)27)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPGPCPNHUOXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-3-((3-(trifluoromethyl)phenyl)amino)-5,6,7-trihydro1H-indazol-4-one

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